molecular formula C15H18N2O2 B2772568 N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-62-8

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2772568
CAS No.: 852368-62-8
M. Wt: 258.321
InChI Key: AICFAPNYVWECNV-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.321. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICFAPNYVWECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

[1]

Executive Summary

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a functionalized indole derivative belonging to the indole-3-glyoxylamide class.[1] This structural motif acts as a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a variety of bioactive agents, most notably Secretory Phospholipase A2 (sPLA2) inhibitors and, upon further modification, synthetic cannabinoid receptor ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and structure-activity relationships (SAR). Unlike its N1-alkylated analogs (e.g., JWH-series cannabinoids), this 1H-indole derivative primarily functions as a bioactive intermediate and a specific inhibitor scaffold, leveraging the unsubstituted indole nitrogen for critical hydrogen-bonding interactions within enzyme active sites.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Core Scaffold Indole-3-glyoxylamide
Key Substituents 2-Methyl group (Indole C2), N-butyl chain (Amide), Unsubstituted N1 (1H)
CAS Registry Not widely listed as a standalone commodity; often synthesized in-situ.[1][2]
SMILES CCCCNC(=O)C(=O)c1c(C)[nH]c2ccccc12
Structural Analysis

The molecule consists of three distinct pharmacophores:[1]

  • Indole Core (2-methyl substituted): The 2-methyl group provides steric bulk and metabolic stability, preventing oxidation at the reactive C2 position.[1]

  • Glyoxylamide Bridge (α-keto amide): A rigid, planar linker containing two carbonyl groups that serve as hydrogen bond acceptors.

  • N-Butyl Amide Tail: A lipophilic alkyl chain that enhances membrane permeability and hydrophobic interactions.[1]

Synthesis Protocol

The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide follows a robust Friedel-Crafts acylation pathway using oxalyl chloride.[1] This protocol is designed for high purity and yield, minimizing side reactions at the indole nitrogen.

Reagents & Materials[1][3][4][5][6][7]
  • Starting Material: 2-Methylindole (CAS 95-20-5)[1]

  • Acylating Agent: Oxalyl chloride (CAS 79-37-8)[1]

  • Amine: n-Butylamine (CAS 109-73-9)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

Step-by-Step Methodology

This protocol utilizes a sequential "one-pot" addition strategy to avoid isolation of the unstable acid chloride intermediate.[1]

  • Acylation (Glyoxylation):

    • Dissolve 2-methylindole (1.0 eq) in anhydrous Et₂O under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add oxalyl chloride (1.2 eq). The reaction is highly exothermic; control addition rate to maintain temperature <5°C.

    • Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form immediately.[1]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour to ensure completion.

  • Amidation:

    • Cool the suspension back to 0°C.

    • Add n-butylamine (2.5 eq) dropwise.[1] Excess amine acts as a scavenger for the HCl byproduct.

    • Alternatively, use 1.1 eq of n-butylamine with 1.5 eq of Triethylamine (TEA) as a base.

    • Stir for 2 hours at room temperature.

  • Work-up & Purification:

    • Quench with cold water.

    • Extract with Ethyl Acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethanol/Water or Acetone/Hexane to yield the target compound as pale yellow crystals.

Reaction Pathway Diagram

SynthesisPathwayStart2-MethylindoleInterIndol-3-ylglyoxylylChloride (Intermediate)Start->InterFriedel-CraftsAcylationReagent1Oxalyl Chloride(0°C, Et2O)Reagent1->InterProductN-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideInter->ProductNucleophilicAcyl SubstitutionReagent2n-Butylamine(Quench HCl)Reagent2->Product

Figure 1: Sequential synthesis pathway via glyoxylyl chloride intermediate.

Physicochemical Properties

Understanding the physical profile is critical for formulation and assay development.

PropertyValue (Predicted/Observed)Significance
Physical State Solid (Crystalline powder)Stable at room temperature.[1]
Color Pale yellow to orangeCharacteristic of conjugated indole-dicarbonyl systems.[1]
Melting Point ~145–155°CHigh crystallinity due to intermolecular H-bonding (N-H...O).[1]
LogP (Lipophilicity) ~2.5 – 3.0Moderately lipophilic; suitable for cell membrane penetration.
Solubility DMSO, DMF, AcetonePoor water solubility; requires organic co-solvent for biological assays.
pKa (Indole NH) ~16.9Very weak acid; remains neutral at physiological pH.
TPSA ~69 ŲGood oral bioavailability predictor (Rule of 5 compliant).

Pharmacological Profile & SAR

Primary Target: sPLA2 Inhibition

The most scientifically validated application of 1H-indole-3-glyoxylamides is the inhibition of Secretory Phospholipase A2 (sPLA2) .[1]

  • Mechanism: The glyoxylamide motif mimics the transition state of the phospholipid substrate.

  • Binding Mode: The unsubstituted indole nitrogen (N1-H) acts as a critical hydrogen bond donor to the active site histidine or aspartate residues in the sPLA2 enzyme.

  • Role of 2-Methyl: The 2-methyl group fits into a hydrophobic pocket of the enzyme, enhancing binding affinity compared to the unsubstituted analog.[1]

  • Reference: This scaffold is a simplified precursor to potent inhibitors like Varespladib (LY315920) [1].

Relationship to Synthetic Cannabinoids

This compound is structurally homologous to the JWH-class cannabinoids (e.g., JWH-018) but exhibits negligible affinity for CB1/CB2 receptors in its current form.[1]

  • The "N1 Switch": High-affinity binding to Cannabinoid receptors requires a lipophilic substituent (alkyl, benzyl, etc.) on the indole nitrogen (position 1).

  • Inactive State: As a 1H-indole (unsubstituted N1), this molecule does not effectively engage the hydrophobic pocket of the CB receptors.

  • Precursor Role: It serves as a direct synthetic precursor. Alkylation of the N1 position with an alkyl halide (e.g., 1-bromopentane) would convert this inactive scaffold into a potent cannabimimetic.

Structure-Activity Relationship (SAR) Diagram[1]

SARCoreN-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideN1Indole N1-H(Unsubstituted)Core->N1C22-Methyl GroupCore->C2LinkerGlyoxylamide Bridge(C=O)2Core->LinkerTailN-Butyl ChainCore->TailEffect_sPLA2sPLA2 Inhibition:Critical H-Bond DonorN1->Effect_sPLA2Effect_CBCB1/CB2 Activity:INACTIVE (Needs Alkylation)N1->Effect_CBEffect_StabMetabolic Stability(Blocks Oxidation)C2->Effect_StabEffect_LipoLipophilicity &Membrane PermeabilityTail->Effect_Lipo

Figure 2: Structure-Activity Relationship (SAR) highlighting the divergent biological activities based on N1-substitution.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during synthesis involving oxalyl chloride.

  • Storage: Store in a cool, dry place (2-8°C recommended). Protect from light to prevent slow oxidation of the indole ring.

References

  • Indole inhibitors of human nonpancreatic secretory phospholipase A2. 3. Indole-3-glyoxamides. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Source: Molecules (MDPI) URL:[Link]

  • Acetamide, N-butyl- (Chemical Data). Source: NIST Chemistry WebBook URL:[1][Link]

Predicted metabolic pathways for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted metabolic fate of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide . As a member of the indole-3-glyoxylamide (IGA) class, this scaffold shares structural homology with various bioactive compounds, including tubulin polymerization inhibitors and synthetic cannabinoid precursors.

The following analysis integrates principles of medicinal chemistry, cytochrome P450 (CYP) enzymology, and Phase II conjugation logic to construct a predictive metabolic map.

Structural Analysis & Metabolic "Soft Spots"

Before delineating specific pathways, we must identify the sites most vulnerable to enzymatic attack (metabolic "soft spots").

  • Core Scaffold: 2-Methyl-1H-indole.

    • Vulnerability: The N1-position is unsubstituted (

      
      ), making it a prime target for direct Phase II conjugation (N-glucuronidation). The C2-methyl group is benzylic-like and susceptible to oxidation.
      
  • Linker:

    
    -Ketoamide (2-oxoacetamide).
    
    • Vulnerability: While more stable than simple esters, the

      
      -carbonyl is prone to reduction (to a secondary alcohol) or hydrolytic cleavage by amidases/carboxylesterases.
      
  • Side Chain: N-butyl amide.

    • Vulnerability: The alkyl chain is highly lipophilic, attracting CYP450s for oxidative attack (

      
       and 
      
      
      
      hydroxylation) and oxidative
      
      
      -dealkylation.

Phase I Metabolism (Functionalization)

Phase I reactions introduce polar functional groups. Based on structural analogs (e.g., JWH-018 metabolites, melatonin derivatives), the following pathways are predicted to dominate.

Pathway A: Oxidative N-Dealkylation (Major)

The


-butyl group attached to the amide nitrogen is a classic substrate for 

-dealkylation, primarily mediated by CYP3A4 and CYP2C19 .
  • Mechanism: Hydroxylation occurs at the

    
    -carbon of the butyl chain (adjacent to the nitrogen).
    
  • Intermediate: An unstable carbinolamine is formed.

  • Cleavage: The C-N bond collapses, releasing butyraldehyde (which oxidizes to butyric acid) and the primary amide metabolite: 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .

Pathway B: Side-Chain Hydroxylation

If steric hindrance or electronic factors slow dealkylation, the butyl chain will undergo oxidation at the terminal (


) or penultimate (

) carbons.
  • Metabolite B1 (

    
    -OH):  Formation of a primary alcohol at the butyl terminus. This can be further oxidized to a carboxylic acid (Phase I oxidation).
    
  • Metabolite B2 (

    
    -OH):  Formation of a secondary alcohol.
    
Pathway C: 2-Methyl Oxidation

The methyl group at the indole C2 position is chemically equivalent to a benzylic carbon.

  • Step 1: Hydroxylation to 2-(hydroxymethyl)-indole derivative.

  • Step 2: Further oxidation to the 2-carboxylic acid derivative.

  • Note: This pathway competes with aromatic hydroxylation but is often favored in 2-methylindoles due to the lower bond dissociation energy of the methyl C-H bonds compared to the aromatic ring C-H bonds.

Pathway D: Linker Reduction

The


-keto group (adjacent to the indole) can be reduced by carbonyl reductases (CBRs) or alcohol dehydrogenases (ADHs).
  • Product: An

    
    -hydroxyacetamide derivative. This introduces a chiral center and a new site for Phase II conjugation.
    

Phase II Metabolism (Conjugation)

Phase II reactions increase water solubility for excretion.

Pathway E: N-Glucuronidation (Direct)

Unlike


-alkylated synthetic cannabinoids (e.g., JWH-018), this molecule possesses a free 

-indole nitrogen.
  • Enzyme: UGTs (likely UGT1A9 or UGT1A4).

  • Significance: This is likely a rapid, first-pass metabolic route, potentially limiting oral bioavailability. The formation of an N-glucuronide at the indole nitrogen is a hallmark of

    
    -indole metabolism.
    
Pathway F: O-Glucuronidation

Any hydroxylated metabolites formed in Phase I (from Pathways B, C, or D) will serve as substrates for


-glucuronidation.

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the hierarchical relationship of these predicted pathways.

MetabolicPathways Parent Parent Compound N-butyl-2-(2-methyl-1H-indol-3-yl) -2-oxoacetamide M1 M1: Primary Amide (N-Dealkylation) Parent->M1 CYP3A4/2C19 (Oxidative Dealkylation) M2 M2: Hydroxy-butyl (ω/ω-1 Oxidation) Parent->M2 CYP450 (Hydroxylation) M3 M3: 2-Hydroxymethyl (Methyl Oxidation) Parent->M3 CYP450 (Benzylic Oxidation) M4 M4: α-Hydroxy (Ketone Reduction) Parent->M4 Carbonyl Reductase (Reduction) M5 M5: Indole N-Glucuronide (Direct Conjugation) Parent->M5 UGT1A9/1A4 (Direct Glucuronidation) Byprod Butyraldehyde M1->Byprod Leaving Group M6 M6: O-Glucuronides (From M2, M3, M4) M2->M6 UGT (Conjugation) M3->M6 UGT (Conjugation) M4->M6 UGT (Conjugation)

Figure 1: Predicted metabolic tree showing the divergence of oxidative (Phase I) and conjugative (Phase II) pathways.

Experimental Validation Protocol

To confirm these predictions, the following self-validating workflow is recommended. This protocol distinguishes between enzymatic hydrolysis and CYP-mediated oxidation.

Protocol: In Vitro Microsomal Stability & Metabolite ID

Objective: Identify major metabolites and determine intrinsic clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System (Phase I cofactor).

  • UDPGA (Phase II cofactor).

  • Alamethicin (pore-forming peptide to access luminal UGTs).

  • LC-MS/MS (High-Resolution Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4).
      
  • Incubation (Phase I & II):

    • Group A (Oxidation): HLM + Test Compound + NADPH. Incubate at 37°C.

    • Group B (Glucuronidation): HLM + Test Compound + UDPGA + Alamethicin.

    • Group C (Control): HLM + Test Compound (No cofactors) – Checks for non-enzymatic hydrolysis.

  • Time Points:

    • Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis (LC-HRMS):

    • Centrifuge samples (4000g, 20 min) to pellet proteins.

    • Inject supernatant onto a C18 reverse-phase column.

    • Mass Spec Settings: Operate in Positive Electrospray Ionization (+ESI) mode.

    • Data Mining: Use "Metabolite Pilot" or equivalent software to search for:

      • Parent

        
        .
        
      • Dealkylation (Loss of

        
        ).
        
      • Hydroxylation (

        
         Da).
        
      • Glucuronidation (

        
         Da).
        
      • Reduction (

        
         Da).
        
  • Data Interpretation:

    • If Group C shows degradation, the glyoxylamide linker is chemically unstable (hydrolysis).

    • If Group B shows a rapid

      
       Da peak, direct N-glucuronidation is the major clearance pathway.
      

Toxicological Implications[3]

Understanding the metabolism of this scaffold highlights potential toxicological risks:

  • Reactive Aldehydes: Pathway A (N-dealkylation) releases butyraldehyde . While generally metabolized rapidly to butyric acid, high concentrations of aldehyde intermediates can form adducts with cellular proteins.

  • Acyl Glucuronides: If the terminal methyl of the butyl chain oxidizes to a carboxylic acid (Pathway B), the subsequent acyl glucuronide can be reactive and potentially idiosyncratic (though less likely with a short butyl chain).

  • Bioactivation: The 2-methyl indole moiety is generally safe, but bioactivation to a reactive imine-methide intermediate is theoretically possible if oxidation occurs at the C3 position (though C3 is blocked by the glyoxylamide here, reducing this risk).

References

  • Indole-3-glyoxylamide Scaffolds

    • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
    • Source: PMC (N
    • URL:[Link]

  • Synthetic Cannabinoid Metabolism (Analogous Pathways)

    • Title: Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC.[1][2]

    • Source: PMC (N
    • URL:[Link]

  • 2-Methylindole Metabolism

    • Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
    • Source: PMC (N
    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites.
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Sources

Technical Assessment: Toxicity and Safety Profile of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and toxicological assessment of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide .

Document Type: Technical Safety Assessment & Handling Guide Target Audience: Medicinal Chemists, EHS Officers, and Drug Development Scientists Status: Theoretical Assessment based on Structure-Activity Relationships (SAR) and Analogous Data.

Executive Summary

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a specialized indole-3-glyoxylamide derivative. While direct toxicological datasets (e.g., REACH registration or specific LD50 studies) are sparse for this exact structure, its pharmacological class—Indolyl-3-glyoxylamides —is well-documented in medicinal chemistry as a scaffold for tubulin polymerization inhibitors, antifungal agents, and chemical intermediates.

Key Safety Verdict: This compound should be handled as a Category 2 Irritant and a Suspected Cytotoxin . Its structural similarity to bioactive tubulin inhibitors suggests it may possess anti-proliferative properties, necessitating containment protocols to prevent inadvertent systemic exposure.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical nature of the molecule is the first step in predicting its bioavailability and toxicity.

  • Chemical Structure Description:

    • Core: Indole ring system (lipophilic, planar).

    • Substitution (C2): Methyl group (increases lipophilicity and metabolic stability by blocking C2-oxidation).

    • Linker (C3): Glyoxylamide (alpha-keto amide) bridge (–C(=O)–C(=O)–NH–).

    • Tail: N-butyl chain (increases membrane permeability).

PropertyPredicted ValueImplication for Safety
Molecular Formula C₁₅H₁₈N₂O₂Moderate molecular weight (approx. 258.32 g/mol ).
Physical State Solid (Crystalline powder)Inhalation hazard (dust).
Solubility (Water) Low (< 1 mg/mL)Unlikely to dissolve in sweat/mucosa immediately, but persistent.
Solubility (DMSO/Organic) HighReadily penetrates skin if dissolved in carrier solvents.
LogP (Octanol/Water) ~2.5 – 3.2 (Predicted)Lipophilic; potential for blood-brain barrier (BBB) penetration.
Structural Visualization

The following diagram illustrates the chemical connectivity and potential metabolic weak points.

ChemicalStructure Indole Indole Core (Lipophilic Scaffold) Methyl 2-Methyl Group (Metabolic Blockade) Indole->Methyl Position 2 Glyoxyl Glyoxyl Linker (-CO-CO-) Indole->Glyoxyl Position 3 Amide Amide Bond (Hydrolysis Site) Glyoxyl->Amide Electrophilic Butyl N-Butyl Chain (Lipophilicity) Amide->Butyl N-Substituent

Figure 1: Structural decomposition of the target molecule highlighting functional regions relevant to toxicity and metabolism.

Toxicological Profile (SAR Analysis)

Since specific empirical data is absent, this assessment utilizes Read-Across methodology from structurally related Indole-3-glyoxylamides (e.g., Indibulin analogues).

Acute Toxicity & Irritation
  • Oral Toxicity: Predicted to be Low to Moderate . Analogous indole-glyoxylamides often show high tolerance in rodent models (LD50 > 500 mg/kg) due to poor aqueous solubility limiting rapid absorption.

  • Skin/Eye Irritation: High Probability . The alpha-keto amide motif is chemically reactive (electrophilic). It can react with nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization or contact dermatitis.

    • Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

Cytotoxicity & Mechanism of Action

This is the most critical safety consideration for researchers.

  • Tubulin Interaction: Many N-substituted indole-3-glyoxylamides are designed as Tubulin Polymerization Inhibitors .[1] They bind to the colchicine site of tubulin, disrupting microtubule formation.[1][2]

  • Risk: If the compound is active, it acts as an anti-mitotic agent.[1]

    • Acute exposure: Unlikely to cause immediate systemic failure.

    • Chronic/Repeated exposure: Potential for bone marrow suppression or reproductive toxicity (teratogenicity) due to interference with cell division.

Metabolic Fate

The primary detoxification pathway involves enzymatic hydrolysis of the amide bond.

  • Metabolite 1: 2-Methylindole-3-glyoxylic acid (Generally low toxicity, excreted renally).

  • Metabolite 2: n-Butylamine .

    • Hazard: n-Butylamine is a corrosive irritant and can cause "blue haze" vision (glaucopsia) if vapor is inhaled. However, the molar amount released from trace exposure to the parent compound is likely below the threshold for acute amine toxicity.

Metabolism Parent Parent Compound N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Enzyme Amidase / Carboxylesterase (Liver/Plasma) Parent->Enzyme Systemic Absorption Metabolite1 2-Methylindole-3-glyoxylic acid (Polar, Excreted) Enzyme->Metabolite1 Hydrolysis Metabolite2 n-Butylamine (Irritant, Volatile) Enzyme->Metabolite2 Release

Figure 2: Predicted metabolic hydrolysis pathway yielding the primary metabolites.

Safety & Handling Protocols

Given the "Suspected Cytotoxin" status, handling must follow strict containment procedures.

Engineering Controls
  • Primary: All weighing and solubilization must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary: HEPA filtration is recommended if generating dust.

Personal Protective Equipment (PPE)
ComponentSpecificationReason
Gloves Double Nitrile (0.11 mm min)Protects against organic solvent permeation (if in solution).
Respiratory N95/P2 (Solids) or Half-mask (Solutions)Prevents inhalation of amorphous dust or amine vapors.
Eye Protection Chemical Splash GogglesPrevents ocular contact with the irritant glyoxylamide moiety.
Emergency Response
  • Inhalation: Move to fresh air immediately. If "blue haze" vision occurs (amine effect), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/DMSO to wash, as this increases transdermal absorption.

  • Spill Cleanup: Wet-wipe method. Do not dry sweep (aerosolization risk). Treat waste as hazardous chemical waste.

Regulatory & Research Context

Regulatory Status
  • USA (DEA): Not currently listed as a Controlled Substance (CSA). It is distinct from JWH-018 class cannabinoids (which typically possess a ketone bridge to a naphthyl/phenyl ring, not a glyoxylamide linker).

  • Research Use: Primarily used as a building block for Indibulin analogues or as a reference standard in indole chemistry.

Storage Stability
  • Conditions: Store at -20°C (long term) or 2-8°C (short term).

  • Stability: The alpha-keto amide bond is susceptible to hydrolysis in moist air. Keep desiccated.

References

  • Mahboobi, S., et al. (2006). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-polymerization inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indole-3-glyoxylamide derivatives. PubChem.[3] Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. Link

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Read-Across and Grouping. Link

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel indole-3-glyoxylamide derivatives as antitumor agents. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Recrystallization techniques for purifying indole-3-glyoxylamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IG-042

Executive Summary

Indole-3-glyoxylamides are critical synthetic intermediates, most notably serving as the direct precursors to tryptamines via the Speeter-Anthony protocol.[1][2] They are also valuable scaffolds in the development of sPLA2 inhibitors and oncology therapeutics. However, their purification is frequently complicated by high melting points, poor solubility in non-polar media, and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

This guide provides a chemically grounded approach to purifying these amides. Unlike generic recrystallization guides, this protocol addresses the specific intermolecular forces inherent to the indole-glyoxyl motif—specifically the interaction between the indole N-H, the amide carbonyl, and the glyoxyl bridge—to optimize solvent selection and thermal profiles.

Chemical Context & Impurity Profile[3][4][5][6][7][8]

To purify effectively, one must understand what is being removed. The synthesis typically involves the reaction of an indole with oxalyl chloride, followed by an amine.

The Reaction Landscape


Critical Impurities
Impurity TypeOriginVisual IndicatorRemoval Strategy
Bis-indolyl ethanedione Double addition of indole to oxalyl chloride.Deep red/orange color.Requires high-polarity washing; significantly less soluble than the product.
Indole-3-glyoxylic acid Hydrolysis of the acid chloride intermediate due to moisture.White precipitate, acidic.Soluble in basic aqueous washes; removed prior to recrystallization.
Amine Hydrochloride Salts Byproduct of the amidation step.White/off-white solids.Water wash or hot ethanol filtration (salts are often insoluble in hot EtOH).
Unreacted Indole Incomplete reaction.Distinctive fecal/mothball odor.Remains in filtrate (mother liquor) due to high solubility in organic solvents.

Solvent System Selection Strategy

The "Golden Rule" of recrystallization—like dissolves like—must be adapted here. Indole-3-glyoxylamides possess a dual nature: the lipophilic indole core and the highly polar, hydrogen-bond-accepting glyoxylamide tail.

Recommended Solvent Systems
MethodSolvent SystemApplicabilityOperational Note
Standard Ethanol (95% or Absolute) General purpose for N,N-dialkyl derivatives.Best balance of yield and purity. Slow cooling is essential.
High Polarity Acetonitrile For more polar derivatives (e.g., primary amides).Excellent for removing colored bis-indole impurities.
Anti-Solvent DMF / Water For highly insoluble derivatives (e.g., bis-benzyl amides).Dissolve in min. DMF, add water until turbid.
Lipophilic Ethyl Acetate / Hexane For alkyl-heavy amides prone to oiling out.Use EtOAc to dissolve, Hexane to titrate to saturation.
Decision Logic for Purification

The following workflow illustrates the decision process for selecting the correct purification route based on crude material behavior.

PurificationLogic Start Crude Indole-3-glyoxylamide SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Soluble Fully Soluble SolubilityTest->Soluble Clear Solution Insoluble Insoluble / Turbid SolubilityTest->Insoluble Solids Remain CheckColor Check Color Soluble->CheckColor RouteB PROTOCOL B: DMF/Water Anti-Solvent Insoluble->RouteB Product Insoluble RouteC Hot Filtration (Remove Bis-indole/Salts) Insoluble->RouteC Impurities Insoluble RouteA PROTOCOL A: Standard EtOH Recrystallization CheckColor->RouteA Yellow/Orange CheckColor->RouteC Deep Red/Brown RouteC->RouteA Filtrate Processing

Figure 1: Decision tree for selecting the appropriate purification protocol based on initial solubility and visual inspection.

Detailed Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: N,N-dimethyl, N,N-diethyl, and piperidinyl derivatives.

Scientific Rationale: Ethanol provides a high boiling point (78°C) to dissolve the amide hydrogen-bonding network, while its protic nature destabilizes the crystal lattice of impurities, keeping them in solution upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add ethanol (5 mL per gram of crude) and heat to reflux on a stir plate.

    • Self-Validating Step: If the solid does not dissolve, add ethanol in 1 mL increments. If >20 mL/g is required, switch to Protocol B.

  • Hot Filtration (Optional): If insoluble particles (salts) or deep red solids (bis-indole) remain despite reflux, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling traps impurities.

  • Crystallization: Once at room temperature, move to a 4°C fridge or ice bath for 2 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold (-20°C) ethanol.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C to remove solvent trapped in the lattice.

Protocol B: DMF/Water Anti-Solvent Precipitation

Best for: 5-Benzyloxy derivatives, N,N-dibenzyl analogs, and highly crystalline hydrophobic variants.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) or DMSO at 60°C.

    • Note: These solvents have high boiling points; do not reflux.

  • Titration: Add distilled water dropwise to the stirring hot solution.

    • Self-Validating Step: Continue adding water until a faint turbidity (cloudiness) persists for more than 10 seconds.

  • Re-solubilization: Add a few drops of DMF to just clear the turbidity.

  • Growth: Allow the solution to cool slowly to room temperature. The hydrophobic effect will drive the indole moiety to aggregate and crystallize as the solvent polarity increases.

  • Wash: Filter and wash copiously with water to remove DMF, followed by a small rinse with cold ether to remove residual water/organic impurities.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for glyoxylamides. It occurs when the compound precipitates as a supercooled liquid rather than a solid, often because the synthesis impurities have depressed the melting point below the solvent's boiling point.

Mechanism of Failure

The energy barrier to form an ordered crystal lattice is higher than the energy required to form an amorphous liquid droplet. This droplet acts as a "super-solvent," re-dissolving impurities and preventing purification.

Remediation Workflow

OilingOut Oiling Oiling Out Detected (Droplets at bottom) Reheat Reheat to Clear Solution Oiling->Reheat Seed Add Seed Crystal (at T = Cloud Point) Reheat->Seed If pure sample exists Scratch Scratch Glass Surface Reheat->Scratch No seed available CoSolvent Add 5-10% Methanol Reheat->CoSolvent Persistent oiling Success Pure Crystals Seed->Success Crystallization Scratch->Success CoSolvent->Success

Figure 2: Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).

Specific Techniques to Fix Oiling Out:
  • The Trituration Method: If the oil solidifies upon cooling into a gum, decant the mother liquor. Add a small amount of cold diethyl ether or hexane and grind the gum with a glass rod. This often induces crystallization by extracting the impurities that are lowering the melting point.

  • The "Cloud Point" Seeding: Reheat the oiled mixture until it is a single phase. Cool slowly. The moment the solution becomes turbid (the cloud point), add a seed crystal of the pure product. This provides a template for the lattice, bypassing the liquid phase.

  • Solvent Modification: If using Ethanol, add 10% Methanol. Methanol is a better solvent for many polar impurities and can prevent the product from crashing out as an oil.

Analytical Validation

Before proceeding to the reduction step (e.g., LiAlH4), validation is required.

  • 1H NMR: Check for the disappearance of the specific impurity peaks.

    • Bis-indole: Look for aromatic multiplets that do not integrate to the expected ratio.

    • Solvent: Ensure DMF is removed (peaks at 2.9, 3.0, 8.0 ppm) as it poisons hydride catalysts.

  • Melting Point: Indole-3-glyoxylamides generally have sharp, high melting points (>150°C). A range >2°C indicates the need for a second recrystallization.

References

  • Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines."[3] Journal of the American Chemical Society, 1954, 76(23), 6208–6210. Link

  • Li, J. J. "Speeter–Anthony Tryptamine Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. Link

  • Mettler Toledo. "Oiling Out in Crystallization: Detection and Remediation." Application Note, 2024. Link

  • Blair, J. B., et al. "Indole-3-glyoxylamides as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 2016. Link

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Edition, Butterworth-Heinemann, 2013. (General reference for solvent properties).

Sources

Reagents required for synthesizing N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

[1]

Abstract & Strategic Overview

This Application Note details the protocol for synthesizing N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: Analogous to JWH-series intermediates).[1] This molecule features a glyoxylamide bridge linking a 2-methylindole core to an aliphatic butyl chain.[1] Such scaffolds are critical in medicinal chemistry, serving as precursors to tryptamines (via reduction) or as bioactive ligands for cannabinoid (CB) and serotonin (5-HT) receptors.[1]

The synthesis follows the Speeter-Anthony procedure , a robust two-step, one-pot acylation-amidation sequence.[1] The 2-methyl substituent on the indole ring activates the C3 position and prevents side reactions at C2, generally resulting in higher yields compared to unsubstituted indoles.[1]

Retrosynthetic Logic

The target molecule is disassembled into three commercially available synthons:

  • 2-Methylindole: The nucleophilic aromatic core.[1]

  • Oxalyl Chloride: The electrophilic linker (C2 source).

  • n-Butylamine: The terminal amine.[1]

Mechanism:

  • Electrophilic Aromatic Substitution: Oxalyl chloride attacks the electron-rich C3 position of 2-methylindole, releasing HCl and forming 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.[1]

  • Nucleophilic Acyl Substitution: The acid chloride intermediate reacts with n-butylamine to form the stable amide bond.[1]

Reagents & Materials Profile

ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3]RoleHazards
2-Methylindole 95-20-5131.181.0SubstrateIrritant, Light Sensitive
Oxalyl Chloride 79-37-8126.931.2Acylating AgentFatal if inhaled , Corrosive, Water Reactive
n-Butylamine 109-73-973.142.5*Nucleophile/BaseFlammable, Corrosive
Diethyl Ether (Et₂O) 60-29-774.12SolventReaction MediumExtremely Flammable, Peroxide Former
Tetrahydrofuran (THF) 109-99-972.11Alt.[1] SolventReaction MediumFlammable, Carcinogen

*Note: 2.5 equivalents of amine are used to ensure complete conversion and to trap the HCl byproduct as the amine hydrochloride salt.[1]

Experimental Protocol

Phase A: Formation of the Glyoxalyl Chloride Intermediate

Critical: This step requires strictly anhydrous conditions. Oxalyl chloride hydrolyzes rapidly in moist air.[1]

  • Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.[1]

  • Solvation: Dissolve 2-Methylindole (1.31 g, 10 mmol) in 50 mL of anhydrous diethyl ether . Cool the solution to 0°C using an ice/water bath.

  • Acylation: Dilute Oxalyl Chloride (1.03 mL, 12 mmol) in 10 mL of anhydrous ether. Add this solution dropwise to the indole mixture over 15–20 minutes.

    • Observation: The solution will typically turn from pale yellow to bright orange or red.[1] A precipitate (the acid chloride) often forms.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours.

    • Checkpoint: TLC (Silica, 30% EtOAc/Hexane) should show consumption of the starting indole.

Phase B: Amidation (One-Pot)

Safety: This step is exothermic.

  • Cooling: Return the reaction flask to the 0°C ice bath.

  • Amine Addition: Mix n-Butylamine (2.5 mL, ~25 mmol) with 10 mL of anhydrous ether. Add this solution dropwise to the reaction slurry.

    • Caution: Vigorous evolution of white fumes (amine hydrochloride salts) and heat will occur.

  • Completion: Once addition is complete, remove the ice bath and stir at RT for 2 hours.

  • Quench: Add 50 mL of cold distilled water to the reaction mixture to dissolve the amine salts.

Phase C: Work-up and Purification[1]
  • Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.[1][3][4]

  • Extraction: Extract the aqueous layer twice with Dichloromethane (DCM) (2 x 30 mL) .

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (30 mL) – removes unreacted amine.

    • Saturated NaHCO₃ (30 mL) – neutralizes acidity.

    • Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

  • Crystallization: The crude residue is typically a solid.[1] Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield the pure product as white/off-white needles.[1]

Visualization of Workflow

Reaction Scheme & Logic Flow

ReactionSchemeStart2-Methylindole(Nucleophile)InterIntermediate:Indol-3-yl-glyoxalyl Chloride(Precipitate)Start->InterAcylation (0°C)-HClReagent1Oxalyl Chloride(Electrophile)Reagent1->InterProductTarget:N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideInter->ProductAmidation-HCl (Salt)Reagent2n-Butylamine(Nucleophile)Reagent2->Product

Caption: Step-wise chemical transformation from 2-methylindole to the final glyoxylamide.

Experimental Process Diagram

Workflowcluster_0Phase A: Acylationcluster_1Phase B: AmidationStep1Dissolve 2-Me-Indolein Anhydrous Ether (0°C)Step2Dropwise Addition:Oxalyl ChlorideStep1->Step2Step3Stir 2h (RT)Formation of Orange PrecipitateStep2->Step3Step4Cool to 0°CStep3->Step4Step5Dropwise Addition:n-Butylamine (Excess)Step4->Step5Step6Quench with WaterStep5->Step6PurificationFinal Product(White Needles)Step6->PurificationExtraction & Recrystallization

Caption: Operational workflow for the one-pot synthesis.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters:

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 140–160°C (varies by specific polymorph/purity).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Indole NH: Broad singlet at δ ~8.5–9.5 ppm.

    • Amide NH: Broad triplet at δ ~7.0–7.5 ppm.

    • Aromatic Region: Multiplets at δ 7.2–8.2 ppm (4H).

    • 2-Methyl Group: Singlet at δ ~2.6–2.7 ppm.[1]

    • Butyl Chain:

      • N-CH₂: Quartet/Triplet at δ ~3.4 ppm.[1]

      • Alkyl Chain: Multiplets at δ 1.4–1.6 ppm.

      • Terminal CH₃: Triplet at δ ~0.95 ppm.

  • IR Spectroscopy:

    • C=O (Ketone): Strong band at ~1620–1640 cm⁻¹.

    • C=O (Amide): Strong band at ~1650–1670 cm⁻¹.

    • NH Stretch: ~3200–3400 cm⁻¹.[1]

Safety & Troubleshooting

Critical Safety Hazards
  • Oxalyl Chloride: Releases Carbon Monoxide (CO) and HCl gas upon reaction. MUST be handled in a high-efficiency fume hood.[1] Inhalation can cause fatal pulmonary edema.[1]

  • Reaction Exotherm: The addition of the amine to the acid chloride is highly exothermic.[1] Failure to cool (0°C) can result in solvent boiling and product decomposition.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in solventUse freshly distilled ether or molecular sieves.[1]
Dark/Tar Product Temperature too highMaintain 0°C during additions; do not overheat during reflux.[1]
No Precipitate (Step A) Solvent polarity highIf using THF, the intermediate may remain soluble. Proceed to Phase B; it will still react.
Impure Product Unreacted AmineEnsure thorough washing with 1M HCl during workup.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[1] Journal of the American Chemical Society, 76(23), 6208–6210.[1]

  • Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands.[1][5][6] Molecules, 22(1),[1][5] 77.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Oxalyl chloride.

  • Sigma-Aldrich. Safety Data Sheet: Oxalyl Chloride.[1]

Dissolving N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Handling of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for In Vitro Assays

Abstract & Compound Profile

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the indolylglyoxylamide class of compounds.[1][2] This scaffold is a privileged structure in medicinal chemistry, frequently investigated for antitumor activity (specifically tubulin polymerization inhibition) and benzodiazepine receptor binding.

Due to the lipophilic indole core and the non-polar butyl chain, this compound exhibits low aqueous solubility and high permeability. Successful in vitro evaluation requires a robust solubilization strategy using Dimethyl Sulfoxide (DMSO) to prevent precipitation ("crashing out") upon introduction to aqueous culture media—a common source of false negatives in drug screening.[1][2]

Physicochemical Profile:

  • Core Structure: Indole-3-glyoxylamide.[1][2][3][4]

  • Hydrophobicity: High (Predicted LogP > 3.0).[1][2]

  • Key Challenge: Rapid crystallization/precipitation in aqueous buffers (PBS/Media).

  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% Ph.[2] Eur. grade.

Materials & Equipment

  • Compound: N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Solid).[1][2]

  • Solvent: Sterile-filtered DMSO (Sigma-Aldrich/Merck Hybridoma grade or equivalent).[1][2] Note: Avoid technical grade DMSO due to potential endotoxin or heavy metal contamination.[1]

  • Vessels:

    • Stock Prep: Amber glass vials or Polypropylene (PP) tubes. Do NOT use Polystyrene (PS) tubes, as DMSO can leach plasticizers.[2]

    • Storage: O-ring seal cryogenic vials (PP).

  • Filtration (Critical): 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.[1][2]

    • Warning:Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves the membrane instantly.[1][2]

Protocol: Preparation of Master Stock Solution

Objective: Create a high-concentration (e.g., 10 mM or 50 mM) Master Stock that is sterile and stable.

  • Calculation:

    • Determine the molecular weight (MW) of the specific derivative.[2]

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1][2]

  • Weighing: Weigh the compound into a pre-tared amber glass vial.

    • Best Practice: Weighing <2 mg increases error.[1][2] Aim for 5–10 mg if material allows.[1][2]

  • Solubilization:

    • Add the calculated volume of 100% Anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.[1][2]

    • Visual Check: Inspect for floating particulates.[1][2] If undissolved, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

  • Sterilization (Optional but Recommended):

    • If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a sterile PP tube.

    • Note: Account for ~50–100 µL hold-up volume loss in the filter.[1][2]

Protocol: Storage & Stability

DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake causes compound degradation and lowers solubility, leading to precipitation upon thawing.[2]

  • Aliquot: Divide the Master Stock into single-use aliquots (e.g., 20–50 µL) in O-ring screw-cap tubes.

  • Temperature: Store at -20°C (short term <1 month) or -80°C (long term).

  • Protection: Store vials in a sealed bag with desiccant packs to minimize moisture entry.[1][2]

  • Thawing: Thaw at room temperature (RT) or 37°C until completely liquid. Vortex immediately after thawing to resolve any concentration gradients formed during freezing.[1][2]

Protocol: Delivery to Cell Culture (The "Intermediate Step" Method)[1]

Directly pipetting 100% DMSO stock into a cell culture well often causes "solvent shock," where the compound precipitates locally before dispersing.[2] Use the Intermediate Dilution method.[1][2]

Target Final Concentration: 10 µM compound in well. Target Final DMSO: 0.1% (v/v).

Step-by-Step Workflow:

  • Prepare Intermediate Stock (100x):

    • Dilute the Master Stock (e.g., 10 mM) into culture medium (or PBS) to create a 100x or 10x working solution.

    • Critical: Add the DMSO stock dropwise to the medium while vortexing the medium.[2] Do NOT add medium to the DMSO.[2]

    • Visual Check: Hold the tube up to the light.[2] If the solution turns milky/turbid, the compound has precipitated.

      • Fix: If turbid, reduce the concentration of this intermediate step or use a pre-warmed medium (37°C).

  • Final Dosing:

    • Add the Intermediate Solution to the cells.[2]

    • Ensure the final DMSO concentration remains ≤ 0.5% (ideally ≤ 0.1%) to avoid solvent cytotoxicity.[1][2][5][6][7][8][9][10]

Data Table: Recommended DMSO Limits per Cell Type
Cell TypeMax Tolerated DMSO (%)Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Can tolerate up to 1% for short exposures (<24h).[1][2]
Sensitive Lines (Jurkat, Primary) 0.1%Higher levels trigger apoptosis or differentiation.[1][2]
Stem Cells (iPSC, ESC) < 0.1%DMSO induces differentiation even at low levels.[1]
Neurons 0.1%Highly sensitive to membrane permeabilization.[1][2]

Visualization: Experimental Workflow

G cluster_0 Critical Checkpoint Compound Solid Compound (Indolylglyoxylamide) MasterStock Master Stock Solution (10-50 mM) Amber Vial Compound->MasterStock Weigh DMSO 100% Anhydrous DMSO (Sterile Grade) DMSO->MasterStock Dissolve & Vortex Filter Sterile Filtration (0.22 µm PTFE/Nylon) MasterStock->Filter Optional Storage Storage Aliquots (-20°C / -80°C) Desiccated Filter->Storage Aliquot Dilution Intermediate Dilution (10x - 100x Working Conc) In Media/PBS Storage->Dilution Thaw & Dilute Dropwise CellCulture Final Assay Well (Final DMSO < 0.1%) Dilution->CellCulture Add to Cells Warning Check for Turbidity! (Precipitation Risk)

Caption: Workflow for solubilizing hydrophobic indole derivatives, emphasizing the filtration material and the intermediate dilution step to prevent precipitation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Turbidity upon dilution Compound concentration exceeds aqueous solubility limit.[1][2]1. Warm media to 37°C before dilution.2. Lower the Master Stock concentration.3. Vortex media while adding the compound.[1][2]
Crystals in frozen stock Moisture contamination or freeze-thaw cycling.1.[1][2] Re-solubilize by warming to 37°C and sonicating.2. Discard if color changes (oxidation).[1][2]
Cell death in Vehicle Control DMSO toxicity.[1][2]1. Lower final DMSO to <0.1%.2. Ensure DMSO grade is "Cell Culture Tested."
Filter membrane dissolved Wrong filter material used.STOP. Discard solution. Use PTFE or Nylon only.[1][2] Never use Cellulose Acetate.[1][2]

References

  • BenchChem. (2025).[1][2][9] Overcoming poor solubility of 1-(1H-indol-3-yl)-2-(methylamino)ethanol for bioassays. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1][2] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[2][10] PMC Article.[1][2] Retrieved from [1]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Best Practices. Retrieved from [1]

  • Tantak, M. P., et al. (2016).[2][11] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry.[1][2] Retrieved from [1]

  • Vertex Pharmaceuticals/Oricell. (2025).[1][2] DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.[12] Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful use of this compound in your experiments.

Introduction to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its Solubility Challenges

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the indole class of compounds, which are of significant interest in medicinal chemistry. However, like many drug candidates, this compound may exhibit low aqueous solubility, a factor that can significantly impact its bioavailability and the reliability of in vitro and in vivo studies. Understanding the physicochemical properties of this molecule is the first step in overcoming these challenges. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[1][2]

The structure of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with its indole ring system and N-butyl substituent, contributes to its overall lipophilicity, which can lead to poor solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, providing systematic approaches to troubleshoot and resolve them.

Q1: My compound, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, is precipitating out of my aqueous buffer. What are the likely causes?

A1: Immediate precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds and can be attributed to several factors:

  • Exceeding Aqueous Solubility Limit: Every compound has a maximum concentration at which it will remain dissolved in a given solvent system.[3] Exceeding this intrinsic solubility will inevitably lead to precipitation.

  • "Solvent Shock": When a concentrated stock solution (typically in a highly organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound may not have sufficient time to disperse and can crash out of the solution.[4]

  • Low Compound Purity: Impurities from the synthesis process can act as nucleation sites, promoting precipitation of the desired compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[5][6] A less soluble, more stable polymorph may be precipitating.[5][6][7][8]

Q2: What is the first step I should take to address the precipitation of my compound?

A2: The initial and most critical step is to determine the kinetic solubility of your compound in the specific aqueous medium you are using. This will establish a working concentration range for your experiments.

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of a compound.

Materials:

  • N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

  • Dimethyl sulfoxide (DMSO)

  • Your aqueous buffer of interest (e.g., PBS, cell culture media)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometer) or a UV-Vis spectrophotometer

  • Centrifuge or filtration device

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[3][9]

  • Create a serial dilution of the stock solution in your aqueous buffer in a 96-well plate.

  • Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer. The concentration at which turbidity appears indicates the kinetic solubility limit.[10]

  • Alternatively, for higher sensitivity, separate the dissolved compound from any precipitate via centrifugation or filtration.[10]

  • Analyze the supernatant or filtrate using a suitable analytical method like HPLC-UV to quantify the concentration of the dissolved compound.[10][11]

Q3: I've determined the kinetic solubility, but I need to work at a higher concentration. What strategies can I employ to increase the solubility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. [12] The choice of method will depend on the specific requirements of your experiment.

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[13][14][15][16][17][18][19]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[14][16]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar solutes.[16][17]

  • Considerations: The concentration of the co-solvent should be carefully optimized, as high concentrations can be toxic to cells or interfere with assay components. It's crucial to include a vehicle control with the same co-solvent concentration in your experiments.[3]

Strategy 2: pH Adjustment

The solubility of ionizable compounds is often pH-dependent.[20][21] The N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide molecule contains an indole nitrogen that can be protonated or deprotonated, and the amide group can also be affected by pH.

  • Determining the pKa: Understanding the pKa of the ionizable groups is essential for predicting how pH will affect solubility.

  • Mechanism: Adjusting the pH of the solution to a point where the compound is in its more soluble ionized form can significantly enhance its concentration in solution.[20][22] For a basic compound, lowering the pH will lead to protonation and increased solubility.[22] Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.

  • Experimental Approach: A simple experiment can be performed by preparing solutions of the compound in buffers of varying pH and measuring the solubility at each point.

Strategy 3: Use of Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[3][23] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative.[3]

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility. However, their use in cellular assays should be carefully evaluated for potential toxicity.

  • Serum Proteins: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing compounds.[3] Proteins like albumin can bind to hydrophobic molecules and keep them in solution.[3]

Q4: Could the solid-state properties of my compound be affecting its solubility?

A4: Absolutely. The solid-state form of a compound, specifically its crystalline structure or lack thereof (amorphous), plays a critical role in its solubility.

  • Polymorphism: As mentioned earlier, different polymorphs of the same compound can have different solubilities.[5][6][8][24] Metastable polymorphs are generally more soluble than their stable counterparts.[5]

  • Amorphous vs. Crystalline: The amorphous form of a drug is in a higher energy state and lacks the long-range order of a crystalline solid.[7] This higher energy state often translates to increased solubility and a faster dissolution rate compared to the crystalline form.[7][25]

  • Troubleshooting: If you suspect polymorphism is an issue, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid form of your compound. It may be possible to generate a more soluble amorphous form through techniques like spray drying or lyophilization.

Q5: How can I be sure that my compound is truly in solution and not just a fine suspension?

A5: Visual inspection is not always sufficient to distinguish between a true solution and a fine colloidal suspension. It is important to use analytical techniques to confirm that the compound is fully dissolved.

  • Filtration: Filtering the solution through a 0.22 µm or 0.45 µm filter should remove any undissolved particles. If the concentration of the compound in the filtrate is the same as the starting concentration, it is likely fully dissolved.

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of nanoparticles or aggregates in a solution, which would indicate that the compound is not fully dissolved.

  • Analytical Quantification: As described in the kinetic solubility protocol, using a quantitative analytical method like HPLC-UV after a separation step (centrifugation or filtration) is the most reliable way to determine the concentration of the dissolved compound.[10][11]

Visualizing the Troubleshooting Workflow

To aid in the troubleshooting process, the following diagram outlines the logical steps to take when encountering solubility issues with N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Troubleshooting_Workflow cluster_0 Initial Observation & Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Verification & Final Formulation A Precipitation Observed B Determine Kinetic Solubility A->B First Step C Is solubility sufficient? B->C D Co-solvent System C->D No E pH Adjustment C->E No F Use of Excipients C->F No G Investigate Solid-State Properties C->G No H Verify True Solution D->H E->H F->H G->H I Proceed with Experiment H->I Confirmed

Sources

Resolving purification challenges for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a functionalized indole-3-glyoxylamide.[1] This class of compounds is frequently encountered as intermediates in the synthesis of sPLA2 inhibitors (e.g., Varespladib analogs) or as synthetic cannabinoid probes.

The synthesis typically involves the Friedel-Crafts acylation of 2-methylindole with oxalyl chloride, followed by aminolysis with butylamine. While the chemistry is robust, the purification is often complicated by three factors:

  • "Oiling Out": The product tends to form a gum rather than crystallize due to the flexible butyl chain disrupting crystal lattice formation.

  • Rotameric Broadening: Restricted rotation around the amide bond causes NMR signals to split, often mistaken for impurities.

  • Oxidative Instability: The electron-rich indole core is prone to oxidation, leading to pink/brown discoloration.

Troubleshooting Guides

Issue #1: The Product "Oils Out" During Recrystallization

Symptom: Upon cooling the hot solvent mixture, the product separates as a viscous oil/gum at the bottom of the flask rather than forming a precipitate. Root Cause: The melting point of the solvated product is lower than the saturation temperature of the solvent system. This is exacerbated by the lipophilic butyl chain.

Corrective Protocol (The "Cloud Point" Method): Do not simply cool the solution. You must control the supersaturation rate.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH).

  • Trituration: Add hot water dropwise until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add just enough hot alcohol to make it clear again.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place directly in an ice bath.

Solvent SystemOutcomeRecommendation
EtOH / Water Recommended Best balance for crystallization.[1]
EtOAc / Hexane High RiskOften leads to oiling out due to fast precipitation.
DCM / Hexane ModerateGood for precipitation, but crystals are often amorphous.[1]
Issue #2: NMR Shows "Duplicated" Peaks (False Impurity)

Symptom: The


H NMR spectrum shows split peaks for the N-butyl group or the indole protons (e.g., two doublets for the amide NH), with an integration ratio of roughly 3:1 or 4:1.[1]
Root Cause: Rotamerism.  The C–N bond in the 

-ketoamide has significant double-bond character, creating a high energy barrier to rotation. You are observing the syn and anti rotamers, not an impurity.

Validation Step:

  • Variable Temperature (VT) NMR: Run the NMR at 50°C or 60°C.

  • Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets. If they remain distinct, it is a genuine impurity.[1]

Issue #3: Persistent Pink/Red Coloration

Symptom: The solid product is off-white or pink, turning darker over time. Root Cause: Oxidation of the indole C2-C3 bond or trace transition metals (if Lewis acids were used).[1] Corrective Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Wash with 10% Sodium Bisulfite (NaHSO₃) solution (reducing agent).[1]

  • Wash with Brine.[2]

  • Treat the organic layer with Activated Charcoal for 15 minutes.

  • Filter through a Celite pad.

Advanced Purification Workflow

The following decision tree outlines the logical path for purifying crude reaction mixtures based on physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Precipitate StateCheck->Solid Oil Viscous Oil/Gum StateCheck->Oil Trituration Triturate with Cold Hexane/Et2O (Remove unreacted indole) Solid->Trituration Recryst Recrystallization (EtOH/H2O) Oil->Recryst Low Impurity Load (Use Cloud Point Method) Flash Flash Chromatography (DCM -> 5% MeOH/DCM) Oil->Flash High Impurity Load Trituration->Recryst If purity <95% CheckNMR Check NMR: Rotamers vs. Impurity Trituration->CheckNMR If purity >95% Recryst->CheckNMR Flash->CheckNMR Final Pure Product (Store at -20°C) CheckNMR->Final Pass

Caption: Decision matrix for isolating N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide based on crude physical state.

Detailed Experimental Protocols

A. Optimized Synthesis Workup (Prevention Strategy)

To minimize purification difficulty, ensure the removal of the 2-methylindole starting material during the workup.

  • Quench: Quench the reaction mixture (containing the acid chloride) with excess butylamine.

  • Acid Wash (Critical): Dilute with Ethyl Acetate and wash with 1N HCl .[1]

    • Why: This protonates the excess butylamine and removes it in the aqueous layer. It also removes any hydrolyzed glyoxylic acid by keeping it soluble in water/polar phase or allowing bicarbonate extraction later.

  • Base Wash: Wash with Saturated NaHCO₃.

    • Why: Removes acidic byproducts (hydrolyzed oxalyl chloride).[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

B. Flash Column Chromatography

If recrystallization fails (persistent oil), use silica gel chromatography.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM) or Hexane.[1]

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]

  • Gradient:

    • Start: 100% DCM (or 80% Hexane / 20% EtOAc).[1]

    • Ramp: 0–5% MeOH in DCM (or up to 50% EtOAc in Hexane).[1]

  • Elution Order:

    • Unreacted 2-methylindole (Fastest, non-polar).[1]

    • Target Amide (Medium polarity).

    • Bis-glyoxyl impurities (Slowest, very polar).[1]

Frequently Asked Questions (FAQ)

Q: Why does my product smell like cabbage? A: This indicates residual sulfur compounds if DMSO was used, or more likely, degradation of the indole if exposed to strong light/acid for prolonged periods. However, the "sharp" smell is often residual oxalyl chloride or butylamine . Ensure thorough acid/base washes during workup.

Q: Can I store this compound in solution? A: Short-term, yes. Long-term, no. Indole derivatives are photosensitive. Store as a solid at -20°C, protected from light. In solution (especially chlorinated solvents like chloroform), they can undergo slow photolytic oxidation.[1]

Q: My elemental analysis is off, but NMR looks clean. A: This compound traps solvent easily in its crystal lattice (solvatomorphism).[1] Dry the sample under high vacuum (<1 mbar) at 50°C for 24 hours before analysis.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.[1]

  • Rehman, A., et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.[1] Brazilian Journal of Pharmaceutical Sciences, 51(4).[1] (Provides spectral data comparisons for indole-acetamides).

  • Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands.[1][3][4] Molecules, 22(1),[1][5] 77. (Details specific purification of N-alkyl-indole-oxoacetamides). [1]

  • Biotage Application Note. How to isolate impurities from a reaction product: Orthogonal Flash Chromatography.[6] (General reference for separating co-eluting polar intermediates).

Sources

Overcoming steric hindrance in 2-methylindole substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Welcome to the technical support center for 2-Methylindole . This guide addresses the specific challenges of functionalizing 2-methylindole, a substrate that presents a unique "Steric Paradox": the C2-methyl group electronically activates the C3 position (via hyperconjugation) while simultaneously physically shielding it.

Diagnostic Overview: The Steric Paradox

Before troubleshooting, confirm your issue stems from steric hindrance rather than electronic deactivation.

  • The Mechanism: 2-Methylindole is more nucleophilic at C3 than unsubstituted indole (

    
     in some EAS reactions) due to electron donation from the methyl group.
    
  • The Problem: While the attack is fast, the formation of the tetrahedral intermediate (Sigma complex) or the approach of bulky electrophiles creates severe steric strain with the C2-methyl group.

  • Symptoms of Steric Failure:

    • Reaction stalls at mono-substitution (e.g., in Bis(indolyl)methane synthesis).

    • Unexpected N-alkylation (N1) occurs because C3 is physically blocked.

    • Reversion of products (retro-Mannich/Friedel-Crafts) due to thermodynamic instability.

Troubleshooting Modules

Module A: Synthesis of Bis(indolyl)methanes (BIMs)

Issue: Reaction stalls or yields are low when condensing 2-methylindole with aldehydes/ketones. Context: This reaction requires two indole molecules to attack one carbonyl. The second attack is often blocked by the C2-methyl group of the first indole unit.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Catalyst Switch to Molecular Iodine (

) or Sulfamic Acid
Traditional Lewis acids (

,

) often coordinate too strongly, increasing steric bulk. Iodine acts as a mild, "soft" Lewis acid that activates the carbonyl without overcrowding the transition state.
Solvent Ethanol-Water (1:1) or Acetonitrile Protic solvents stabilize the charged intermediate via H-bonding, lowering the activation energy for the second addition.
Activation Ultrasonication Acoustic cavitation generates local hot spots, overcoming the steric energy barrier for the difficult second C-C bond formation.

Validated Protocol: Iodine-Catalyzed BIM Synthesis Based on Bandgar et al. and Green Chemistry principles.

  • Stoichiometry: Mix 2-methylindole (2.0 mmol) and Aldehyde (1.0 mmol).

  • Catalyst: Add Molecular Iodine (

    
    ) (5 mol%).
    
  • Solvent: Dissolve in Acetonitrile (

    
    , 5 mL).
    
  • Reaction: Stir at room temperature. Monitor TLC.

    • Note: If using a ketone (sterically demanding), heat to 60°C.

  • Quench: Add aqueous

    
     (10%) to remove iodine.
    
  • Isolation: Extract with Ethyl Acetate. The product often precipitates upon adding water.

Module B: Regioselectivity (N1 vs. C3)

Issue: Electrophile attaches to Nitrogen (N1) instead of Carbon (C3). Context: When C3 is hindered by the C2-methyl group, the reaction follows the path of least steric resistance (N1), especially under basic conditions.

Decision Matrix:

  • IF you want C3-Alkylation :

    • Avoid: Strong bases (NaH, KOtBu). These deprotonate N1, making it a hard nucleophile.

    • Use: Hydrogen Autotransfer conditions (Iridium catalysts) or Brønsted acids.

    • Solvent: Use protic solvents (TFE, HFIP) which H-bond to N1, "protecting" it and forcing reaction at C3.

  • IF you want N1-Alkylation :

    • Use:

      
       in DMF. The "Cesium Effect" and polar aprotic solvent favor N-attack.
      
Module C: Advanced C-H Activation

Issue: Standard Friedel-Crafts fails due to extreme steric bulk. Solution: Switch mechanism to Transition Metal Catalyzed C-H Activation.

Workflow:

  • Catalyst: Ruthenium (

    
    ) or Rhodium (Cp*Rh).
    
  • Directing Group: If C3 is absolutely inaccessible, use N-directing groups (pyrimidyl) to activate C2 (if H is present) or C4/C7.

  • Benefit: Metal coordination brings the reactants together in a pre-organized sphere, bypassing the collisional steric barrier of standard bimolecular reactions.

Visualizations

Diagram 1: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

ReactionTroubleshooting Start START: Low Yield with 2-Methylindole CheckProduct Analyze Crude NMR/TLC Start->CheckProduct ResultN1 Major Product: N-Alkylated CheckProduct->ResultN1 N-Attack observed ResultMono Major Product: Mono-addition (Intermediate) CheckProduct->ResultMono Stalled at step 1 ResultNone No Reaction / SM Recovered CheckProduct->ResultNone Unreactive SolN1 FIX: Change Solvent to HFIP/TFE Remove Strong Bases ResultN1->SolN1 SolMono FIX: Increase Temp (Thermodynamic Control) Switch Catalyst to Iodine/Sulfamic Acid ResultMono->SolMono SolNone FIX: Check Electrophile Reactivity Use Ultrasonication ResultNone->SolNone

Caption: Diagnostic flow for identifying the root cause of failure in 2-methylindole substitutions.

Diagram 2: The Steric Bottleneck in BIM Synthesis

This diagram illustrates where the reaction fails during the synthesis of Bis(indolyl)methanes.

BIM_Mechanism Reactants 2-Methylindole + Aldehyde Step1 Step 1: Mono-addition (Fast) Reactants->Step1 Acid Cat. Intermed Azafulvenium Intermediate Step1->Intermed - H2O Step2 Step 2: Second Addition (STERIC CLASH HERE) Intermed->Step2 2nd Indole approaches Step2->Intermed Reversible if sterics too high Product Bis(indolyl)methane Step2->Product Success

Caption: Mechanistic pathway showing the critical steric bottleneck during the second indole addition.

FAQ: Rapid Response

Q: Can I use 2-methylindole in a Mannich reaction? A: Yes, but the elimination of the amine to form the reactive intermediate (gramine derivative) can be slower. If using pre-formed iminium salts (Eschenmoser’s salt), the reaction is highly efficient at C3.

Q: Why is my product decomposing on the silica column? A: 2-Methylindole derivatives, especially BIMs, can be acid-sensitive. The C2-methyl group stabilizes the carbocation formed by protonation at C3, facilitating the reverse reaction (retro-Friedel-Crafts).

  • Fix: Neutralize your silica gel with 1% Triethylamine (TEA) before loading the column.

Q: I need to oxidize the C2-Methyl group to an aldehyde. How? A: This is difficult due to the reactive C3 position.

  • Protocol: Protect N1 (Acetyl/Boc)

    
     Use 
    
    
    
    (Selenium Dioxide) in Dioxane/Water. The protection prevents N-oxidation and reduces side reactions at C3.

References

  • Bandgar, B. P., & Shaikh, K. A. (2003). "Molecular iodine-catalyzed synthesis of bis(indolyl)methanes under mild and solvent-free conditions." Tetrahedron Letters, 44(9), 1959-1961.

  • Maji, M., et al. (2022).[1][2][3] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87, 5603-5616.[3]

  • Li, H., et al. (2015).[4] "Regiodivergent Switchable N1- and C3-Alkylation of Indoles." The Journal of Organic Chemistry.

  • Deb, M. L., & Bhuyan, P. J. (2006). "Uncatalyzed synthesis of bis(indolyl)methanes in aqueous medium." Tetrahedron Letters, 47(9), 1441-1443.

Sources

Technical Support Center: Oxalyl Chloride Removal in Indole Synthesis

[1]

Topic: Removing Unreacted Oxalyl Chloride from Indole Synthesis Mixtures Document ID: TS-IND-OXC-004 Last Updated: February 26, 2026 Status: Active

Core Directive & Scientific Context

The "Phantom Acid" Hazard

In indole synthesis—particularly during the formation of glyoxylyl chloride intermediates (e.g., for Friedel-Crafts cyclization) or the activation of indole-3-carboxylic acids—oxalyl chloride (

1

The critical failure point is not the reagent itself, but its latent acidity . Unreacted oxalyl chloride is relatively stable in anhydrous organic solvents.[1] However, upon exposure to moisture (atmospheric or aqueous workup), it hydrolyzes violently:[1]

1

Why this fails:

  • Acid Sensitivity: Many indole derivatives (especially

    
    -Boc protected or electron-rich indoles) degrade or polymerize in the presence of strong acid (
    
    
    ).[1]
  • Catalyst Poisoning: If the next step involves transition metal catalysis (e.g., Pd-catalyzed coupling), traces of

    
     or 
    
    
    can poison the catalyst.[1]
  • Safety: The generation of

    
     gas in a sealed waste container is a pressure hazard.[1][2]
    

Decision Matrix: Selecting a Removal Strategy

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the safest removal method for your specific intermediate.

OxalylRemovalStartStart: Reaction Complete(Contains Excess Oxalyl Chloride)IsVolatileIs your Indole IntermediateVolatile (<100°C bp)?Start->IsVolatileYesSTOP: Do not use Rotovap.Use Inert Gas Sparge.IsVolatile->YesYesNoNoIsVolatile->NoNoIsAcidSensitiveIs Product Acid Sensitive?(e.g., N-Boc, t-Butyl ester)Yes_AcidMethod A:Azeotropic Distillation(Anhydrous)IsAcidSensitive->Yes_AcidYesNo_AcidMethod B:Methanol Quench(Forms Methyl Ester Byproducts)IsAcidSensitive->No_AcidNoNo->IsAcidSensitive

Figure 1: Decision tree for selecting the appropriate oxalyl chloride removal method based on substrate stability.

Technical Protocols

Method A: Azeotropic Distillation (The Gold Standard)

Best for: Acid-sensitive intermediates, Acid Chlorides, and Scale-up.

Mechanism: Oxalyl chloride (bp 63-64°C) can be stubborn to remove solely by vacuum due to its tendency to solubilize in the crude oil.[1] Toluene forms a pseudo-azeotrope (entrainer) that co-distills the oxalyl chloride, effectively "sweeping" it out of the reaction mixture.

Step-by-Step Workflow:

  • Initial Strip: Concentrate the reaction mixture on a rotary evaporator at 30–35°C (bath temp) under moderate vacuum (start at 200 mbar, ramp to 50 mbar).

    • Critical: Use a liquid nitrogen trap or a KOH scrubber between the rotovap and the pump.[1] Oxalyl chloride vapors will destroy diaphragm pumps.[1]

  • The Entrainment: Redissolve the oily residue in anhydrous Toluene (approx. 3-5 volumes relative to crude).

    • Why Toluene? It has a higher boiling point (110°C) than oxalyl chloride, ensuring the toxic reagent is driven off before the solvent dries completely.[1]

  • The Strip (Repeat): Concentrate again. Repeat this Toluene addition/strip cycle 3 times .

  • Verification: The final residue should be free of the sharp, acrid smell of oxalyl chloride.[1]

Method B: The Methanol Quench (Chemical Destruction)

Best for: Stable intermediates where methyl ester formation is acceptable or irrelevant.

Mechanism:


1

Step-by-Step Workflow:

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Dilution: Dilute with DCM (if not already the solvent).[1][2]

  • Controlled Addition: Add dry Methanol dropwise.

    • Warning: This is exothermic and generates

      
       gas.[1] Ensure venting is open through a scrubber.[1]
      
  • Scavenging (Optional): If the product is moderately acid-sensitive, include Pyridine or Triethylamine (TEA) (3.0 equiv relative to oxalyl chloride) in the methanol solution to immediately neutralize the generated

    
    .[1]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Pump Corrosion

/Oxalyl Chloride entering the vacuum pump.[1]
Install a Trap: Use a secondary cold trap (Liquid

) or an in-line base trap (filled with KOH pellets) before the pump inlet.[1] Change pump oil immediately.
Dark/Black Product Polymerization of indole due to acid generation during concentration.[1]Switch to Method A: You likely used Method B or insufficient vacuum.[1] Use Toluene azeotrope. Add a base (e.g., 2,6-lutidine) before concentration if the intermediate allows.[1]
"Pop" Sound / Fumes Water entered the rotovap bath or flask during concentration.[1][3]Dry Strictly: Ensure all glassware is oven-dried. The "pop" is the violent hydrolysis of

.[1]
New Spot on TLC Formation of Dimethyl Oxalate or Methyl Ester side product.[1]Check Reagents: If you used Method B (MeOH quench), you formed dimethyl oxalate.[1][2] It can usually be removed by aqueous washing or sublimation.[1]

Frequently Asked Questions (FAQ)

Q: Can I just use high vacuum (Schlenk line) to remove it? A: Yes, but with a caveat. Oxalyl chloride freezes at -10°C. If your trap is too cold, it may freeze in the line and sublime later. It is safer to remove the bulk via rotovap (with a trap) using the Toluene azeotrope method first, then apply high vacuum for trace removal.

Q: My intermediate is an Indole-3-glyoxylyl chloride. How stable is it after stripping? A: It is moisture sensitive.[1] After using Method A (Toluene Strip) , do not expose the residue to air.[1] Backfill with Argon/Nitrogen and proceed immediately to the next step (e.g., addition of amine or Friedel-Crafts substrate).[1]

Q: How do I clean the rotovap after stripping oxalyl chloride? A: Do not just rinse with water.[1] First, rinse the bump trap and vapor duct with Methanol (into a waste container) to quench residual chloride. Then wash with water and acetone.[1] This prevents delayed "fuming" in the lab sink.[1]

Q: I smell something sweet/floral after quenching. What is it? A: That is likely Dimethyl Oxalate (if MeOH was used) or a reaction with trace aromatics.[1] While less toxic than the chloride, dimethyl oxalate is still hazardous.[1] Handle waste accordingly.

References

  • Organic Syntheses, Coll.[1] Vol. 9, p. 34 (1998); Vol. 71, p. 236 (1993). Synthesis of Acid Chlorides using Oxalyl Chloride.[1]

    • [1]

  • Wolfabio Safety Manual. Oxalyl Chloride Safety: Storage, Spill Cleanup, and Emergency Quenching.[1] (Accessed 2026).[1][4]

    • Frontier, A. (University of Rochester). Not Voodoo: Workup and Drying Methods (Azeotroping).[1][4]

      • Common Organic Chemistry.Oxalyl Chloride: Properties and Standard Procedures.

        • Loba Chemie.

          Validation & Comparative

          A Comparative Analysis of the Binding Affinity of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and Standard Ligands for Cannabinoid and Translocator Protein Receptors

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of contemporary drug discovery, the quest for novel ligands with high affinity and selectivity for specific biological targets is paramount. Among the molecular scaffolds of interest, the indol-3-yl-glyoxylamide core has emerged as a versatile framework for designing ligands for a range of receptors. This guide provides a detailed comparative analysis of the predicted binding affinity of a specific indol-3-yl-glyoxylamide derivative, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, against a panel of well-established standard ligands for the cannabinoid receptors (CB1 and CB2) and the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).

          This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural rationale for the predicted binding, present a comparative analysis of binding affinities based on available data for analogous compounds, and provide detailed experimental protocols for researchers to conduct their own binding affinity studies.

          Introduction to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its Potential Targets

          The Cannabinoid Receptors: CB1 and CB2

          The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. CB1 receptors are predominantly expressed in the central nervous system and are the primary mediators of the psychoactive effects of cannabinoids.[1] Conversely, CB2 receptors are mainly found in the immune system and peripheral tissues, and their modulation is a key area of research for anti-inflammatory and immunomodulatory therapies.[1]

          The Translocator Protein (TSPO)

          The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane.[2] It is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis.[2] TSPO is also recognized as a biomarker for neuroinflammation, with its expression being significantly upregulated in activated microglia and astrocytes.[3]

          Comparative Binding Affinity Analysis

          The binding affinity of a ligand to its receptor is a critical determinant of its potency and potential therapeutic efficacy. This affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

          As direct experimental Ki values for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide are not available, this guide presents a comparative analysis based on the known binding affinities of structurally related indol-3-yl-glyoxylamide derivatives and a comprehensive set of standard ligands for the CB1, CB2, and TSPO receptors.

          Table 1: Comparative Binding Affinities (Ki in nM) for Cannabinoid Receptor 1 (CB1)

          CompoundClassKi (nM)
          N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Indol-3-yl-glyoxylamide Predicted High Affinity
          WIN 55,212-2Aminoalkylindole1.9 - 62.3[4][5]
          CP 55,940Classical Cannabinoid0.58 - 5.0[6]
          JWH-018Naphthoylindole9.0[7][8]
          Anandamide (AEA)Endocannabinoid~70[9]
          2-Arachidonoylglycerol (2-AG)Endocannabinoid~10,000[9]

          Table 2: Comparative Binding Affinities (Ki in nM) for Cannabinoid Receptor 2 (CB2)

          CompoundClassKi (nM)
          N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Indol-3-yl-glyoxylamide Predicted High Affinity
          WIN 55,212-2Aminoalkylindole3.3[4]
          CP 55,940Classical Cannabinoid0.68 - 2.6[6]
          JWH-018NaphthoylindoleHigh Affinity (undisclosed value)[10]
          Anandamide (AEA)EndocannabinoidLow Affinity (undisclosed value)[11]
          2-Arachidonoylglycerol (2-AG)EndocannabinoidHigh Affinity (undisclosed value)[12]

          Table 3: Comparative Binding Affinities (Ki in nM) for Translocator Protein (TSPO/PBR)

          CompoundClassKi (nM)
          N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Indol-3-yl-glyoxylamide Predicted High Affinity
          PK 11195Isoquinoline Carboxamide1.4 - 9.3[13]
          Ro5-4864Benzodiazepine4.4
          FGIN-1-27Indoleacetamide3.25[14]

          Note: The predicted high affinity for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is based on the nanomolar to sub-nanomolar Ki values reported for structurally similar N-substituted 2-(1H-indol-3-yl)-2-oxoacetamides in the scientific literature.

          Experimental Protocols: Determination of Binding Affinity

          To empirically determine the binding affinity of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and facilitate its direct comparison with standard ligands, a competitive radioligand binding assay is the gold standard.[15] This section provides a detailed, step-by-step methodology for conducting such assays for the CB1, CB2, and TSPO receptors.

          I. Membrane Preparation

          The foundation of a successful binding assay is the preparation of high-quality cell membranes expressing the receptor of interest.

          • Cell Culture: Culture human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human CB1, CB2, or TSPO receptor to approximately 90% confluency.

          • Cell Harvest: Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

          • Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.

          • Lysis: Resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

          • Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

          • Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

          • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

          • Final Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in a Sucrose Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4). Determine the protein concentration using a Bradford or BCA protein assay. Aliquot the membrane preparation and store at -80°C until use.[16]

          II. Radioligand Binding Assay Protocol

          This protocol describes a competitive binding assay to determine the Ki of a test compound.

          Materials:

          • Receptor-expressing cell membranes (prepared as above)

          • Assay Buffer (specific to each receptor, see below)

          • Radioligand (e.g., [³H]CP55,940 for CB1/CB2, [³H]PK 11195 for TSPO)

          • Non-specific binding control (a high concentration of a known unlabeled ligand)

          • Test compound (N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) at various concentrations

          • 96-well microplates

          • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

          • Filtration apparatus (cell harvester)

          • Scintillation cocktail and liquid scintillation counter

          Assay Buffers:

          • CB1/CB2: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4[16]

          • TSPO: 50 mM Tris-HCl, pH 7.4

          Procedure:

          • Plate Setup: In a 96-well plate, add the following in triplicate:

            • Total Binding: Assay Buffer

            • Non-specific Binding: A saturating concentration of a known unlabeled ligand (e.g., 10 µM WIN 55,212-2 for CB1/CB2, 10 µM PK 11195 for TSPO)

            • Test Compound: Serial dilutions of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

          • Radioligand Addition: Add the radioligand to all wells at a final concentration close to its Kd value (typically in the low nanomolar range).

          • Membrane Addition: Add the diluted membrane preparation to all wells (typically 5-20 µg of protein per well).

          • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[17]

          • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

          • Washing: Wash the filters three to five times with ice-cold wash buffer (the same as the assay buffer without BSA).

          • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

          III. Data Analysis
          • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound wells.

          • Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

          • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

          • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[18]

          G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 or CHO expressing target receptor) harvest Harvest & Wash Cells cell_culture->harvest lysis Cell Lysis harvest->lysis homogenize Homogenization lysis->homogenize debris_removal Debris Removal (Low-speed centrifugation) homogenize->debris_removal membrane_pellet Membrane Pelleting (High-speed centrifugation) debris_removal->membrane_pellet store Store Membranes (-80°C) membrane_pellet->store plate_setup Plate Setup (Total, Non-specific, Test Compound) add_radioligand Add Radioligand plate_setup->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate (30°C, 60-90 min) add_membranes->incubate filtrate Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific ic50_curve Generate IC50 Curve calc_specific->ic50_curve det_ic50 Determine IC50 ic50_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) det_ic50->calc_ki

          Caption: Workflow for determining binding affinity using a radioligand binding assay.

          Signaling Pathways

          Understanding the signaling cascades initiated by ligand binding is crucial for predicting the functional consequences of receptor activation.

          Cannabinoid Receptor Signaling

          Both CB1 and CB2 receptors are coupled to Gi/o proteins. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs).

          G ligand Cannabinoid Ligand receptor CB1 / CB2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits mapk MAPK Pathway g_protein->mapk activates ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels modulates camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A camp->pka activates cellular_response Cellular Response pka->cellular_response mapk->cellular_response ion_channels->cellular_response

          Caption: Simplified cannabinoid receptor signaling pathway.

          Translocator Protein (TSPO) Signaling

          The signaling pathways associated with TSPO are complex and not as fully elucidated as those for GPCRs. TSPO is primarily involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroidogenesis. It is also implicated in the modulation of mitochondrial function, including the regulation of the mitochondrial permeability transition pore (mPTP) and the production of reactive oxygen species (ROS).

          G ligand TSPO Ligand tspo TSPO (Outer Mitochondrial Membrane) ligand->tspo binds inner_membrane Inner Mitochondrial Membrane tspo->inner_membrane translocates cholesterol mptp mPTP Modulation tspo->mptp ros ROS Production tspo->ros cholesterol Cholesterol cholesterol->tspo steroidogenesis Steroidogenesis inner_membrane->steroidogenesis

          Sources

          A Guide to the Elemental Analysis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for Compound Confirmation

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the application of elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, and Sulfur) analysis, for the verification of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a novel indole derivative with potential therapeutic applications. We will explore the theoretical underpinnings of this technique, present a detailed experimental protocol, and compare the expected elemental composition of the target compound with structurally similar alternatives to demonstrate the specificity and power of this analytical method.

          The Critical Role of Elemental Analysis in Drug Discovery

          Elemental analysis is a fundamental analytical technique that determines the mass fractions of individual elements in a sample.[1] For novel organic molecules, it serves as a primary and cost-effective method to confirm the empirical formula. In the context of drug development, where precise molecular structure is inextricably linked to biological activity and safety, elemental analysis provides a crucial data point for quality control and regulatory submissions. By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed chemical structure, researchers can gain a high degree of confidence in the identity and purity of their synthesized compound.

          Theoretical Elemental Composition: A Comparative Approach

          To unequivocally identify N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, it is essential to compare its theoretical elemental composition with that of potential, structurally related impurities or alternative products. This comparative analysis highlights the sensitivity of elemental analysis in distinguishing between molecules with subtle structural differences.

          The chemical formula for our target compound, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide , is C₁₅H₁₈N₂O₂ . For comparison, we will consider two plausible alternatives:

          • Alternative 1: N-propyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (C₁₄H₁₆N₂O₂), which differs by a single methylene group in the N-alkyl chain.

          • Alternative 2: N-butyl-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamide (C₁₆H₂₀N₂O₂), which features an ethyl group instead of a methyl group at the 2-position of the indole ring.

          The table below summarizes the calculated theoretical elemental percentages for these three compounds.

          CompoundChemical Formula% Carbon% Hydrogen% Nitrogen% Oxygen
          N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide C₁₅H₁₈N₂O₂ 69.75 7.02 10.84 12.39
          N-propyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideC₁₄H₁₆N₂O₂68.846.6011.4713.10
          N-butyl-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamideC₁₆H₂₀N₂O₂70.567.4010.2911.75

          As the data illustrates, the differences in the elemental percentages, though seemingly small, are well within the detection limits of modern elemental analyzers, allowing for clear differentiation between these closely related structures.

          Experimental Protocol for CHNS Elemental Analysis

          The following protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide using a modern elemental analyzer. This method is based on the principle of dynamic flash combustion, followed by gas chromatographic separation and thermal conductivity detection.[2]

          Instrumentation:

          • A commercially available CHNS elemental analyzer (e.g., from Elementar, Thermo Fisher Scientific, or similar).

          • Microbalance with a readability of at least 0.001 mg.

          Materials:

          • The synthesized and purified N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide sample, dried to a constant weight.

          • Tin capsules for solid samples.

          • High-purity helium (carrier gas).

          • High-purity oxygen (combustion gas).

          • Certified organic analytical standards for calibration (e.g., acetanilide, sulfanilamide).

          Procedure:

          • Instrument Preparation and Calibration:

            • Ensure the elemental analyzer is in good working order, with clean combustion and reduction tubes.

            • Perform a leak test according to the manufacturer's instructions.

            • Calibrate the instrument using a certified organic analytical standard. This typically involves analyzing several different weights of the standard to create a calibration curve.

          • Sample Preparation:

            • Accurately weigh approximately 1-2 mg of the dried N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide sample into a tin capsule using a microbalance.

            • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

          • Analysis:

            • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

            • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically around 900-1000 °C) in a pure oxygen environment.[3]

            • The sample undergoes rapid and complete combustion (flash combustion).[4]

            • The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are swept by the helium carrier gas through a reduction tube (often containing copper) to convert any nitrogen oxides to N₂.

            • The mixture of gases then passes through a gas chromatographic column, which separates the individual components.

            • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[2]

            • The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

          • Data Interpretation:

            • Compare the experimentally obtained percentages of C, H, and N with the theoretical values calculated for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (C: 69.75%, H: 7.02%, N: 10.84%).

            • A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct elemental composition of the synthesized compound.

            • Significant deviations may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

          Visualizing the Experimental Workflow

          The following diagram illustrates the key stages of the CHNS elemental analysis process.

          Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing 1. Weighing (1-2 mg of sample) encapsulation 2. Encapsulation (in tin capsule) weighing->encapsulation combustion 3. Flash Combustion (~1000 °C in O₂ atmosphere) encapsulation->combustion reduction 4. Reduction (NOx to N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection separation->detection calculation 7. Calculation of Elemental Percentages detection->calculation comparison 8. Comparison with Theoretical Values calculation->comparison

          Caption: Workflow for CHNS elemental analysis.

          Conclusion

          Elemental analysis stands as a robust and indispensable tool in the arsenal of the medicinal chemist and drug development scientist. Its ability to provide a quantitative measure of the elemental makeup of a compound offers a direct and reliable means of verifying its empirical formula and assessing its purity. As demonstrated in this guide, the comparison of experimental data for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with its theoretical values, and those of structurally similar alternatives, provides a clear and compelling confirmation of the compound's identity. By integrating this fundamental analytical technique into the characterization workflow, researchers can build a solid foundation of data, ensuring the integrity and reproducibility of their scientific findings.

          References

          • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

          • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

          • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from [Link]

          • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

          Sources

          Differentiating N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide from its Structural Isomers: A Senior Application Scientist's Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          For Immediate Release

          In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. The presence of structural isomers—molecules with the same molecular formula but different atomic arrangements—can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on differentiating N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide from its potential structural isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

          The Challenge of Isomeric Ambiguity

          N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide possesses several features that give rise to a variety of structural isomers. These can include positional isomers, where the butyl group or the oxoacetamide moiety are attached to different positions on the indole ring, and isomers within the N-butyl chain (isobutyl, sec-butyl, tert-butyl). Each of these isomers, while sharing the same mass, will exhibit unique physicochemical properties that can be exploited for their differentiation.

          A multi-pronged analytical approach is often the most robust strategy. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary tools for unambiguous identification.

          Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

          NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[1][2][3] Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure, allowing for the clear distinction between isomers.

          The Causality Behind NMR's Discriminatory Power

          The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). Structural isomers, by their very nature, will have different electronic environments for at least some of their atoms. For instance, the substitution pattern on the aromatic indole ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.[4] Similarly, the connectivity of the butyl group will be readily apparent from the multiplicity and chemical shifts of the aliphatic protons.

          Restricted rotation around the amide bond can also lead to the observation of distinct NMR signals for cis and trans conformers, providing another layer of structural information.[5][6]

          Experimental Protocol: ¹H and ¹³C NMR Analysis

          Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its structural isomers.

          Methodology:

          • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.

          • Instrument Setup:

            • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

            • Tune and shim the instrument to ensure homogeneity of the magnetic field.

          • ¹H NMR Acquisition:

            • Acquire a standard one-dimensional ¹H NMR spectrum.

            • Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

            • Integrate all signals to determine the relative number of protons.

          • ¹³C NMR Acquisition:

            • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

            • Key parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

          • Data Analysis:

            • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

            • Compare the chemical shifts, coupling constants (for ¹H NMR), and number of signals to the expected patterns for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its potential isomers.

          Data Interpretation:

          Isomer Type Expected ¹H NMR Differences Expected ¹³C NMR Differences
          Positional Isomers (on indole ring) Different chemical shifts and coupling patterns for aromatic protons.Different chemical shifts for aromatic carbons.
          N-butyl Isomers (isobutyl, sec-butyl, tert-butyl) Distinct multiplicity and chemical shifts in the aliphatic region (0.8-4.0 ppm).Different number and chemical shifts of aliphatic carbon signals.
          Regioisomers (e.g., 1-acyl vs. 3-acyl) Significant changes in the chemical shifts of protons and carbons near the point of attachment.Distinct chemical shifts for the carbonyl carbon and adjacent carbons.[7][8]

          Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation

          Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming molecular weight. When coupled with a fragmentation technique, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), MS can reveal structural information based on the fragmentation patterns of the molecule.[9][10]

          The Logic of Isomer-Specific Fragmentation

          While structural isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct. The stability of the resulting fragment ions dictates the preferred fragmentation pathways. For example, the position of the butyl group on the indole ring will influence the cleavage of the side chain, leading to characteristic fragment ions.[11][12]

          Experimental Protocol: GC-MS or LC-MS/MS Analysis

          Objective: To generate and analyze the mass spectra and fragmentation patterns to differentiate between isomers.

          Methodology:

          • Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC) or Liquid Chromatography (LC) for prior separation of any mixture of isomers.

          • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

          • Mass Analysis:

            • Acquire a full scan mass spectrum to determine the molecular ion peak.

            • Perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

          • Data Analysis:

            • Analyze the fragmentation patterns. Look for unique fragment ions or significant differences in the relative abundances of common fragments between the isomers.

          Expected Fragmentation Differences:

          Isomer Type Expected Fragmentation Differences
          Positional Isomers (on indole ring) Differences in the relative abundance of fragments resulting from cleavage of the side chain. Formation of characteristic indolyl-methyl cations depending on the substitution pattern.[10]
          N-butyl Isomers Characteristic losses of alkyl radicals corresponding to the different butyl structures.
          Regioisomers (e.g., 1-acyl vs. 3-acyl) Distinctive base peaks corresponding to the most stable acylium or alkyl-indole fragment. For example, a 1-acyl isomer may show a strong peak for the benzoyl cation, while a 3-acyl isomer may show a prominent peak corresponding to the loss of the acyl group.[7][8]

          High-Performance Liquid Chromatography (HPLC): Separating Isomers Based on Polarity

          HPLC is a powerful separation technique that can differentiate isomers based on their different polarities and interactions with the stationary phase.[13][14][15][16][17]

          The Principle of Chromatographic Separation

          Structural isomers often have different polarities due to variations in their molecular shape and the distribution of electron density. In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar isomers will have a stronger affinity for the stationary phase and will therefore have a longer retention time.

          Experimental Protocol: Reverse-Phase HPLC

          Objective: To achieve baseline separation of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide from its structural isomers.

          Methodology:

          • System Preparation:

            • HPLC system with a UV detector, pump, and autosampler.

            • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

          • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[13][14]

          • Method Development:

            • Start with an isocratic elution (e.g., 50:50 acetonitrile:water) and then optimize the mobile phase composition to achieve separation.

            • A gradient elution, where the proportion of the organic solvent is gradually increased, can be effective for separating isomers with a range of polarities.[15]

          • Sample Analysis:

            • Dissolve the sample in the mobile phase.

            • Inject a small volume (e.g., 10 µL) onto the column.

            • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).[15]

          • Data Analysis:

            • Compare the retention times of the peaks. Different isomers should elute at different times.

          Data Interpretation:

          Isomer Type Expected Elution Order (Reverse-Phase HPLC)
          Positional Isomers Elution order will depend on the overall polarity. Isomers with more exposed polar groups will elute earlier.
          N-butyl Isomers Generally, branched-chain isomers (isobutyl, sec-butyl, tert-butyl) are less retained and elute earlier than the straight-chain n-butyl isomer.

          Visualizing the Analytical Workflow

          A systematic approach is crucial for the successful differentiation of these isomers. The following diagram illustrates a logical workflow.

          Isomer_Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Data Integration & Reporting Sample Sample HPLC_Screening HPLC Screening (Isomer Separation) Sample->HPLC_Screening NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure HPLC_Screening->NMR_Analysis Isolated Isomers MS_Analysis Mass Spectrometry (Fragmentation Analysis) HPLC_Screening->MS_Analysis Isolated Isomers Data_Integration Integrate Data NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Report Final Report (Unambiguous Identification) Data_Integration->Final_Report

          Caption: A logical workflow for the differentiation of structural isomers.

          Conclusion

          The unambiguous differentiation of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide from its structural isomers is a critical step in ensuring the quality, safety, and efficacy of potential drug candidates. By employing a combination of powerful analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently elucidate the correct molecular structure. The protocols and insights provided in this guide offer a robust framework for tackling this analytical challenge, emphasizing the importance of understanding the underlying principles to make informed experimental choices.

          References

          • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (n.d.). Retrieved from [Link]

          • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]

          • Analytical Differentiation of 1‑Alkyl-3-acylindoles and 1‑Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids - Future4200. (2014, March 10). Retrieved from [Link]

          • Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

          • Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids | Office of Justice Programs. (2016, April 15). Retrieved from [Link]

          • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

          • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

          • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

          • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies - Academia.edu. (n.d.). Retrieved from [Link]

          • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

          • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]

          • Acetamide, N-butyl- Properties - EPA. (2025, October 15). Retrieved from [Link]

          • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (n.d.). Retrieved from [Link]

          • Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). - ResearchGate. (n.d.). Retrieved from [Link]

          • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

          • Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9) - Cheméo. (n.d.). Retrieved from [Link]

          • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.). Retrieved from [Link]

          • (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - ResearchGate. (2025, October 16). Retrieved from [Link]

          • Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.). Retrieved from [Link]

          • (PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

          • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide - Walsh Medical Media. (2017, August 7). Retrieved from [Link]

          • WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis - J.S. Held. (n.d.). Retrieved from [Link]

          • Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC. (n.d.). Retrieved from [Link]

          • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024, June 21). Retrieved from [Link]

          • Acetamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

          • UNII 6H7BWU2Q2P - 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE. (2026, February 5). Retrieved from [Link]

          • Acetamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

          • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - MDPI. (2016, May 5). Retrieved from [Link]

          • N-butyl acetamide - Stenutz. (n.d.). Retrieved from [Link]

          Sources

          Safety Operating Guide

          Personal protective equipment for handling N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Comprehensive Safety and Handling Guide: N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

          This guide provides essential safety protocols and operational directives for the handling and disposal of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on a thorough analysis of structurally related indole derivatives and general principles of laboratory safety. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with its functional groups.

          Hazard Assessment and Risk Mitigation

          Due to its chemical structure, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide should be handled as a potentially hazardous substance. Based on data from analogous compounds, the primary risks are anticipated to be:

          • Skin and Eye Irritation: Indole derivatives can cause irritation upon contact with skin and eyes.[1]

          • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[1]

          • Harmful if Swallowed: Ingestion may cause adverse health effects.[1]

          Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is the primary line of defense to prevent exposure.

          Personal Protective Equipment (PPE) Protocol

          The selection and proper use of PPE are critical when handling N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The following table outlines the recommended PPE.

          Protection Type Specific Recommendations Rationale
          Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye irritation or injury.[2][3]
          Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or potential absorption.[2] Gloves should be inspected before use and changed regularly.
          Body Protection A lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes.[4][5]
          Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of dust or vapors.[1][2]
          PPE Selection Workflow

          The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

          PPE_Selection PPE Selection Workflow for Handling N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide start Start: Assess Task task Handling N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide start->task weighing Weighing or transferring solid? task->weighing solution Working with solutions? task->solution hood Work in a chemical fume hood weighing->hood solution->hood spill Potential for splash or spill? coat Wear a lab coat spill->coat No face_shield Add face shield spill->face_shield Yes gloves Wear nitrile gloves hood->gloves gloves->coat goggles Wear chemical safety goggles coat->goggles goggles->spill

          Caption: PPE selection workflow based on the laboratory task.

          Operational Procedures: Step-by-Step Guidance

          Donning PPE
          • Hand Hygiene: Wash and dry hands thoroughly.

          • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

          • Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

          • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if there is a splash risk.

          Safe Handling of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
          • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

          • Avoid Dust Formation: When working with the solid form, handle it carefully to avoid creating dust.

          • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling, even if gloves were worn.[6]

          • Contamination Prevention: Keep the container tightly closed when not in use.

          Doffing PPE
          • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in a designated hazardous waste container.

          • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

          • Gown/Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.

          • Hand Hygiene: Wash hands thoroughly with soap and water.

          Disposal Plan: Waste Management and Decontamination

          Proper disposal of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

          Waste Segregation and Collection
          • Solid Waste: Collect any solid N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[7]

          • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]

          • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[7]

          Container Selection and Labeling
          • Use a container that is chemically compatible with indoles and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for solid waste.[7]

          • The container must be in good condition, with a secure, leak-proof lid.[7]

          • Label the waste container clearly and accurately with "Hazardous Waste" and the chemical name.

          Arranging for Disposal
          • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

          • Do not accumulate large quantities of chemical waste in the laboratory.[7]

          Disposal Decision Workflow

          Disposal_Workflow Disposal Workflow for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated consumables) waste_type->solid liquid Liquid Waste (solutions) waste_type->liquid sharps Contaminated Sharps waste_type->sharps solid_container Collect in labeled, sealed hazardous solid waste container solid->solid_container liquid_container Collect in labeled, sealed hazardous liquid waste container liquid->liquid_container sharps_container Dispose of in designated sharps container sharps->sharps_container storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for pickup and disposal storage->ehs_contact

          Caption: Decision workflow for the proper disposal of waste.

          Emergency Procedures

          In the event of accidental exposure, immediate action is critical.

          • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.

          • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

          • Inhalation: Remove the affected person from the source of contamination to fresh air immediately.[1] If breathing is difficult, give oxygen. Seek medical attention.

          • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

          In case of a spill, evacuate the area and alert your laboratory supervisor and EHS department.[7] If trained to do so, contain small spills with an appropriate absorbent material and collect it in a sealed, labeled hazardous waste container.[7]

          References

          • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals - Benchchem.
          • Personal protective equipment for handling Indole-propylamine - Benchchem.
          • Kovac's Indole Reagent, Safety Data Sheet, English - Neogen.
          • SAFETY DATA SHEET - Fisher Scientific.
          • SAFETY DATA SHEET - Sigma-Aldrich.
          • Indole Detection Reagent - Safety Data Sheet.
          • Material Safety Data Sheet - Cole-Parmer.
          • SAFETY DATA SHEET - Fisher Scientific.
          • SAFETY DATA SHEET - Fisher Scientific.
          • The importance of Personal Protective Equipment in the handling of chemicals.
          • The Best Personal Protective Equipment For Pesticides - DIY Pest Control Products.
          • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
          • Personal protective equipment for preparing toxic drugs - GERPAC.
          • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
          • Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one - Chemos GmbH&Co.KG.

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.